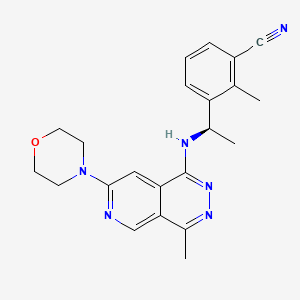
Crg69FR93G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRTX0902 is a potent, selective, brain-penetrant, and orally bioavailable inhibitor of the Son of Sevenless homolog 1 (SOS1) protein. This compound disrupts the protein-protein interaction between SOS1 and KRAS, a small GTPase involved in cell proliferation and survival. By inhibiting this interaction, MRTX0902 prevents the activation of KRAS, which is often mutated in various aggressive cancers such as non-small-cell lung cancer, colorectal cancer, and pancreatic cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MRTX0902 involves a structure-based drug discovery approach. The molecule contains a pyrido[3,4-d]pyridazine core and a chiral amine moiety, making it a complex target for preparation. Detailed protocols for the experimental preparation of MRTX0902 include various biochemical binding assays and functional assays .
Industrial Production Methods: The industrial production of MRTX0902 is challenging due to its complex structure. The process development and scale-up involve multi-kilogram scale preparation to support clinical development studies .
Chemical Reactions Analysis
Types of Reactions: MRTX0902 primarily undergoes interactions that disrupt the SOS1:KRAS protein-protein interaction. It does not typically undergo oxidation, reduction, or substitution reactions in its mechanism of action .
Common Reagents and Conditions: The compound is formulated in a suspension of 0.5% methylcellulose and 0.2% Tween 80 in water for in vivo studies .
Major Products Formed: The primary product of MRTX0902’s interaction is the inhibition of KRAS activation, leading to downregulation of the mitogen-activated protein kinase (MAPK) pathway .
Scientific Research Applications
MRTX0902 has significant applications in scientific research, particularly in oncology. It has demonstrated antitumor activity in cancers dependent on KRAS nucleotide loading. The compound is used in combination with other inhibitors like adagrasib to enhance antitumor activity. It has shown efficacy in various cancer models, including non-small-cell lung cancer and colorectal cancer .
Mechanism of Action
MRTX0902 functions by disrupting the interaction between SOS1 and KRAS, preventing SOS1-mediated nucleotide exchange on KRAS. This inhibition leads to the downregulation of the KRAS-MAPK pathway, which is crucial for cell proliferation and survival. The compound is selective and potent, making it effective in targeting KRAS-driven cancers .
Comparison with Similar Compounds
- Adagrasib (MRTX849)
- Sotorasib (AMG510)
Comparison: MRTX0902 is unique in its ability to penetrate the brain and its oral bioavailability. While adagrasib and sotorasib also target KRAS, MRTX0902 specifically disrupts the SOS1:KRAS interaction, providing a different mechanism of action. This makes MRTX0902 a valuable addition to the arsenal of KRAS inhibitors .
Properties
CAS No. |
2654743-22-1 |
|---|---|
Molecular Formula |
C22H24N6O |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-methyl-3-[(1R)-1-[(4-methyl-7-morpholin-4-ylpyrido[3,4-d]pyridazin-1-yl)amino]ethyl]benzonitrile |
InChI |
InChI=1S/C22H24N6O/c1-14-17(12-23)5-4-6-18(14)15(2)25-22-19-11-21(28-7-9-29-10-8-28)24-13-20(19)16(3)26-27-22/h4-6,11,13,15H,7-10H2,1-3H3,(H,25,27)/t15-/m1/s1 |
InChI Key |
ILPWEAHQRAWJIU-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1[C@@H](C)NC2=NN=C(C3=CN=C(C=C32)N4CCOCC4)C)C#N |
Canonical SMILES |
CC1=C(C=CC=C1C(C)NC2=NN=C(C3=CN=C(C=C32)N4CCOCC4)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,3R,4S,5S,6S,8R,10R,13S,16S,17R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10829211.png)
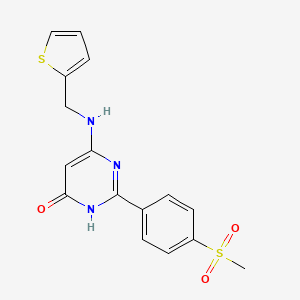
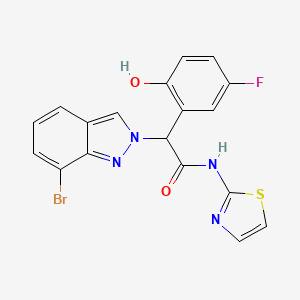
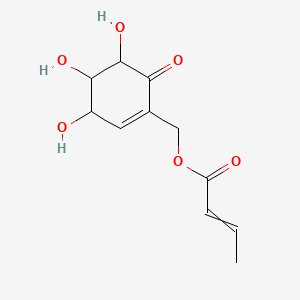
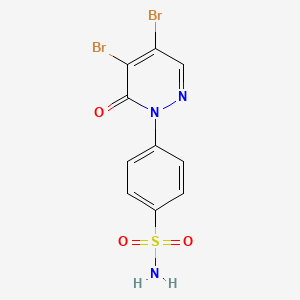
![2-(3,4-dichlorophenyl)-1-[(2R)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B10829247.png)
![(3R,6R)-3,6-bis[(1H-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B10829253.png)
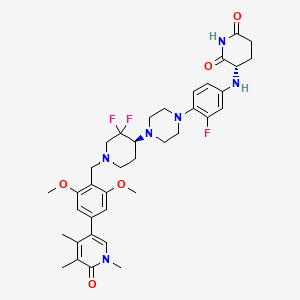
![(2R,3R,4S,5R,6S,8R,9S,10R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10829262.png)
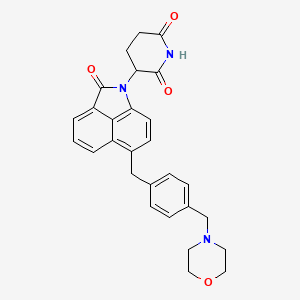
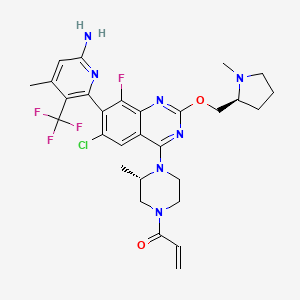
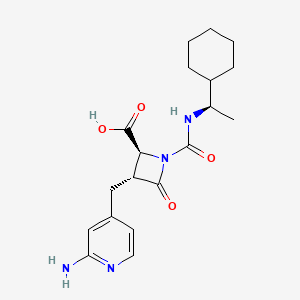
pyridin-2-yl]oxy}quinolin-2-yl)methanone](/img/structure/B10829292.png)
![2-(5-fluoro-2-hydroxyphenyl)-2-[5-[4-(1-methylpiperidin-4-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10829293.png)
